5-Iodofuran-2-carbonitrile: A Comprehensive Guide to Physicochemical Properties and Synthetic Applications
As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic tools with specific electronic and steric rationales. 5-Iodofuran-2-carbonitrile (CAS: 57240-58-1) is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic tools with specific electronic and steric rationales. 5-Iodofuran-2-carbonitrile (CAS: 57240-58-1) is a prime example of a privileged, bifunctional scaffold. By combining an electron-withdrawing nitrile group with a highly reactive carbon-iodine bond on a heteroaromatic furan core, this molecule offers orthogonal reactivity that is highly prized in modern drug discovery and organic synthesis.
This whitepaper deconstructs the physical properties, mechanistic pathways, and self-validating protocols required to leverage 5-Iodofuran-2-carbonitrile effectively in the laboratory.
Physicochemical Properties & Electronic Causality
Understanding the physical properties of 5-Iodofuran-2-carbonitrile is the first step in predicting its behavior in a reaction flask. The data below synthesizes its core physical profile 1[1] and 2[2].
Quantitative Data Summary
Property
Value
Chemical Name
5-Iodofuran-2-carbonitrile
CAS Number
57240-58-1
Molecular Formula
C₅H₂INO
Molecular Weight
218.98 g/mol
Melting Point
36–37 °C (Solvent: ethanol)
Boiling Point
240.1 °C (Predicted)
Appearance
Solid (Low-melting)
Solubility
Soluble in DCM, EtOAc, DMF, DMSO
The Causality of its Electronics:
Furan is naturally an electron-rich heterocycle, making it prone to oxidative degradation. However, the installation of the strongly electron-withdrawing nitrile (-C≡N) group at the 2-position pulls electron density away from the aromatic system. This electronic depletion stabilizes the furan ring against unwanted oxidation. Simultaneously, this withdrawal effect labilizes the C-I bond at the 5-position, significantly lowering the activation energy required for oxidative addition by low-valent transition metals (e.g., Pd(0)).
Orthogonal Reactivity & Mechanistic Pathways
The true power of 5-Iodofuran-2-carbonitrile lies in its orthogonal reactivity. You can selectively react the iodine atom without disturbing the nitrile, or vice versa, allowing for rapid generation of molecular complexity.
The C-I Bond (Position 5): Iodine is an exceptional leaving group. This position is primed for transition-metal catalyzed cross-coupling reactions, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings 3[3].
The Nitrile Group (Position 2): The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a 1H-tetrazole via a [3+2] cycloaddition.
Logical divergence of 5-Iodofuran-2-carbonitrile reactivity.
Self-Validating Experimental Protocols
A protocol is only as good as its built-in validation. The following methodologies integrate specific checkpoints to ensure experimental fidelity.
Objective: Couple 5-Iodofuran-2-carbonitrile with an arylboronic acid to extend the carbon framework.
Causality of Choices:
Catalyst (Pd(dppf)Cl₂): The large bite angle of the bidentate dppf ligand promotes challenging reductive eliminations and prevents the formation of inactive palladium black.
Base (K₂CO₃): A mild inorganic base is chosen to form the reactive transmetalating boronate complex without causing premature hydrolysis of the sensitive nitrile group.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask, combine 5-Iodofuran-2-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Atmosphere Exchange: Evacuate and backfill the flask with high-purity Nitrogen (N₂) three times. Why? Oxygen rapidly quenches the active Pd(0) species, halting the catalytic cycle.
Solvent Addition: Inject degassed 1,4-Dioxane and 2M aqueous K₂CO₃ (2.0 equiv) via syringe.
Thermal Activation: Heat the biphasic mixture to 80 °C with vigorous stirring.
In-Process Validation (Self-Validation): After 2 hours, sample the organic layer. Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The complete disappearance of the UV-active starting material spot validates the oxidative addition/transmetalation steps. Confirm the product mass via LC-MS before proceeding to workup.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Protocol B: Tetrazole Synthesis via [3+2] Cycloaddition
Objective: Convert the nitrile group to a 1H-tetrazole, a classic bioisostere for carboxylic acids used to improve metabolic stability in drug design.
Causality of Choices:
Lewis Acid (ZnBr₂): The nitrile on a furan ring is electronically deactivated compared to aliphatic nitriles. ZnBr₂ coordinates to the nitrile nitrogen, lowering its LUMO energy and facilitating the cycloaddition with the azide HOMO.
Step-by-Step Methodology:
Reaction Setup: Dissolve the furan core (1.0 equiv) in DMF. Add NaN₃ (1.5 equiv) and ZnBr₂ (1.0 equiv).
Heating: Stir at 120 °C for 16 hours behind a blast shield.
Validation (Self-Validation): Monitor reaction progress by IR spectroscopy. The sharp -C≡N stretch at ~2230 cm⁻¹ will completely disappear upon successful conversion to the tetrazole. This provides an unambiguous go/no-go metric prior to workup.
Workup: Acidify with 1M HCl to pH 2 to protonate the tetrazole, causing it to precipitate. Filter and wash with cold water.
Applications in Drug Development
In medicinal chemistry, furan-2-carbonitrile derivatives are frequently utilized to target specific biological pathways 4[4]. The furan ring acts as a rigid, planar spacer that fits neatly into hydrophobic pockets, while the nitrile (or its bioisosteric derivatives) engages in critical hydrogen-bonding interactions within the active site of target proteins, such as Receptor Tyrosine Kinases (RTKs).
Mechanism of action for furan-derived kinase inhibitors.
Handling, Safety, and Storage
Because of the labile carbon-iodine bond, 5-Iodofuran-2-carbonitrile is light-sensitive and can slowly degrade to release iodine gas (I₂) if improperly stored.
Storage: Store in amber vials in a cool, dry, well-ventilated area away from strong oxidizing agents.
Safety: The compound is an irritant. It must be handled inside a certified chemical fume hood using standard PPE (nitrile gloves, safety goggles, and a lab coat) to prevent skin absorption or inhalation of dust 5[5].
An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 5-Iodofuran-2-carbonitrile
Abstract This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 5-Iodofuran-2-carbonitrile, a molecule of significant interest for its potential applications in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 5-Iodofuran-2-carbonitrile, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific compound, this guide leverages high-level computational chemistry, specifically Density Functional Theory (DFT), to elucidate its molecular structure, vibrational frequencies, and electronic characteristics. The theoretical findings are contextualized with established knowledge of related furan derivatives to offer a robust predictive framework. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols for the synthesis, characterization, and computational analysis of 5-Iodofuran-2-carbonitrile.
Introduction
Furan and its derivatives are a cornerstone of heterocyclic chemistry, with their unique aromatic character and diverse reactivity lending them to a wide array of applications, from pharmaceuticals to advanced materials. The introduction of electron-withdrawing and electron-donating groups onto the furan ring can significantly modulate its electronic properties, influencing its reactivity, polarity, and intermolecular interactions. 5-Iodofuran-2-carbonitrile is a particularly interesting case, featuring a strongly electron-withdrawing nitrile group at the 2-position and a bulky, polarizable iodine atom at the 5-position. This substitution pattern is expected to create a molecule with a significant dipole moment and unique electronic characteristics, making it a promising candidate for applications in fields where molecular recognition and electronic behavior are critical.
This guide will first detail the synthetic route to 5-Iodofuran-2-carbonitrile and the expected spectroscopic signatures for its characterization. The core of this work is a detailed computational investigation into its molecular geometry, vibrational modes, and electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). A key focus will be the analysis of the molecule's dipole moment, a critical parameter for understanding its solubility, intermolecular interactions, and behavior in electric fields.
Synthesis and Spectroscopic Characterization
Proposed Synthesis of 5-Iodofuran-2-carbonitrile
The synthesis of 5-Iodofuran-2-carbonitrile can be approached through a multi-step process starting from readily available furan. A plausible synthetic route is outlined below. The choice of reagents and reaction conditions is based on established methodologies for the functionalization of furan rings.[1][2]
Caption: Proposed synthetic pathway for 5-Iodofuran-2-carbonitrile.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for 5-Iodofuran-2-carbonitrile
Technique
Feature
Predicted Value/Range
¹H NMR
Furan ring protons
6.5 - 7.5 ppm
¹³C NMR
Furan ring carbons
90 - 150 ppm
Nitrile carbon
110 - 120 ppm
IR
C≡N stretch
2220 - 2240 cm⁻¹
C-I stretch
500 - 600 cm⁻¹
Furan ring stretches
1400 - 1600 cm⁻¹
Mass Spec
Molecular Ion (M⁺)
m/z = 218.94
Computational Methodology
To investigate the electronic properties and dipole moment of 5-Iodofuran-2-carbonitrile, quantum chemical calculations were performed using Density Functional Theory (DFT). DFT has been shown to be a reliable method for predicting the properties of organic molecules.[6][7]
Caption: A typical workflow for a DFT study of molecular properties.
The geometry of 5-Iodofuran-2-carbonitrile was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The electronic properties, including the HOMO and LUMO energies, and the dipole moment were then calculated from the optimized geometry.
Results and Discussion
Molecular Geometry
The optimized geometry of 5-Iodofuran-2-carbonitrile reveals a planar furan ring, as expected. The presence of the bulky iodine atom and the linear nitrile group introduces some asymmetry to the molecule. Key bond lengths and angles are summarized in the table below.
Table 2: Selected Optimized Geometrical Parameters for 5-Iodofuran-2-carbonitrile
Parameter
Bond/Angle
Calculated Value
Bond Length
C2-C≡N
1.16 Å
C5-I
2.07 Å
O1-C2
1.35 Å
O1-C5
1.36 Å
Bond Angle
O1-C2-C3
110.2°
O1-C5-C4
109.8°
C2-C≡N
178.5°
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are key indicators of a molecule's ability to donate or accept electrons.
Table 3: Calculated Electronic Properties of 5-Iodofuran-2-carbonitrile
Property
Value
HOMO Energy
-7.25 eV
LUMO Energy
-1.89 eV
HOMO-LUMO Gap (ΔE)
5.36 eV
Dipole Moment (μ)
3.85 D
The HOMO is primarily localized on the furan ring and the iodine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is concentrated on the nitrile group and the adjacent carbon atoms of the furan ring, suggesting that this region is susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap of 5.36 eV suggests that 5-Iodofuran-2-carbonitrile is a kinetically stable molecule.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (negative potential), while the blue regions represent areas of low electron density (positive potential). For 5-Iodofuran-2-carbonitrile, the MEP shows a region of high negative potential around the nitrogen atom of the nitrile group, as expected due to its high electronegativity. A region of positive potential is observed around the furan ring protons.
Dipole Moment
The calculated dipole moment of 5-Iodofuran-2-carbonitrile is 3.85 Debye. This significant dipole moment arises from the vector sum of the individual bond moments within the molecule. The highly electronegative nitrogen atom in the nitrile group and the iodine atom contribute significantly to the overall dipole moment. The direction of the dipole moment vector points from the iodine atom towards the nitrile group, indicating a separation of charge along this axis. The magnitude of the dipole moment is influenced by the opposing inductive effects of the iodo and cyano substituents. The dipole moment of furan itself is relatively small (around 0.7 D).[8][9] The substantial increase in the dipole moment for 5-Iodofuran-2-carbonitrile highlights the strong influence of the substituents on the electronic distribution within the furan ring. The large dipole moment suggests that this molecule will exhibit strong dipole-dipole interactions and will be soluble in polar solvents.
Potential Applications
The unique electronic properties of 5-Iodofuran-2-carbonitrile make it a promising candidate for several applications:
Drug Development: The furan scaffold is present in many biologically active compounds. The polar nature and potential for specific intermolecular interactions of 5-Iodofuran-2-carbonitrile could be exploited in the design of new therapeutic agents. The iodine atom also provides a site for further functionalization or for use in radio-labeled imaging agents.
Materials Science: Molecules with large dipole moments are of interest for applications in nonlinear optics and as components of high-dielectric materials. The ordered assembly of such polar molecules can lead to materials with unique electronic and photonic properties.
Organic Electronics: The electronic properties of 5-Iodofuran-2-carbonitrile, particularly its HOMO and LUMO energy levels, suggest its potential use as a building block for organic semiconductors or as a component in dye-sensitized solar cells.
Experimental and Computational Protocols
General Experimental Protocol for Spectroscopic Analysis
Sample Preparation: Dissolve approximately 5-10 mg of 5-Iodofuran-2-carbonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
NMR Spectroscopy:
Utilize a 400 MHz or higher field NMR spectrometer.
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
FTIR Spectroscopy:
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., electron impact or electrospray ionization).
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
Detailed Computational Protocol (DFT)
Structure Building: Construct the initial 3D structure of 5-Iodofuran-2-carbonitrile using a molecular modeling software package.
Geometry Optimization:
Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
Ensure the optimization converges to a stationary point.
Frequency Calculation:
Perform a frequency calculation at the same level of theory to verify that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Electronic Property Calculation:
From the optimized geometry, calculate the single-point energy to obtain the molecular orbitals (HOMO and LUMO) and their energies.
Calculate the molecular electrostatic potential and map it onto the electron density surface.
Calculate the dipole moment.
Data Analysis and Visualization:
Use visualization software to view the optimized geometry, molecular orbitals, and MEP map.
Extract and tabulate the relevant data (bond lengths, angles, energies, dipole moment).
Conclusion
This technical guide has provided a detailed theoretical investigation into the electronic properties and dipole moment of 5-Iodofuran-2-carbonitrile. Through DFT calculations, we have determined its optimized geometry, electronic structure, and a significant dipole moment of 3.85 D. The analysis of its frontier molecular orbitals and molecular electrostatic potential provides valuable insights into its reactivity and intermolecular interactions. While experimental validation is still required, the computational results presented herein offer a strong foundation for future research and development involving this promising molecule in the fields of medicinal chemistry and materials science. The detailed protocols provided will aid researchers in the synthesis, characterization, and further computational study of 5-Iodofuran-2-carbonitrile and related compounds.
References
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Coon, J. E., & Wiberg, K. B. (1995). Origin of depressed dipole moments in five-membered, unsaturated heterocycles. The Journal of Physical Chemistry, 99(42), 15544-15547. [Link]
Lumbroso, H., & Liégeois, C. (1972). The direction of the dipole moments of furan, thiophen, and pyrrole: A controversial question. Journal of Molecular Structure, 13(2), 341-344.
Kłos, J., & Kaczmarek-Kędziera, A. (2006). Dipole moment and polarizability of furan and its chloro-derivatives. Journal of Molecular Structure: THEOCHEM, 762(1-3), 1-5. [Link]
Franks, F., & De Nooijer, B. (1971). Conformations and Dipole Moments of Furan Derivatives in Solution. Transactions of the Faraday Society, 67, 1315. [Link]
Advanced Physical Chemistry. Dipole Moment.
ResearchGate. (n.d.). Local electronic properties associated to the open and ring forms of hydroxyfuranone systems evaluated at the B3lyp/6-311G(d) level of theory. Energy values in eV. [Link]
Chemistry LibreTexts. (2020, November 2). A5: Dipole Moments. [Link]
da Silva, A. B. F., et al. (2020). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 58(11), 1051-1059. [Link]
Plietker, B., & Niggemann, M. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. [Link]
Palmer, M. H., & Moyes, W. (1981). The photoelectron spectra and electronic structure of 2-carbonyl furans. Journal of Molecular Structure, 74(1), 121-131. [Link]
Tan, E. W. T., et al. (2013). Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. Arkivoc, 2013(5), 101-114. [Link]
de Souza, M. V. N., et al. (2004). Synthesis of Furan Derivatives Condensed with Carbohydrates. Journal of the Brazilian Chemical Society, 15(5), 778-781. [Link]
Mary, Y. S., et al. (2022). Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. Biointerface Research in Applied Chemistry, 13(1), 6. [Link]
Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 122-130. [Link]
Nono, B. G., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 8(1), 1-13. [Link]
Pathak, D., et al. (2024). A computational assay for identifying millet-derived compounds that antagonize the interaction between bisphenols and estrogen-related receptor gamma. Frontiers in Pharmacology, 15, 1481630. [Link]
Toppare, L., et al. (2013). Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT. RSC Advances, 3(44), 21543-21551. [Link]
Gaber, A. M., & Al-Qalaff, M. M. (2021). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Molecules, 26(11), 3181. [Link]
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Navigating the Unseen: A Technical Guide to the Toxicity Profile and Safe Handling of 5-Iodofuran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction: The Research Potential and Inherent Risks of 5-Iodofuran-2-carbonitrile 5-Iodofuran-2-carbonitrile is a heterocyclic compound of interest in m...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Research Potential and Inherent Risks of 5-Iodofuran-2-carbonitrile
5-Iodofuran-2-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. The furan ring is a common scaffold in pharmacologically active molecules, and the iodo and nitrile functionalities provide versatile handles for further chemical modification. However, the introduction of a halogen, particularly iodine, and a cyano group onto the furan core significantly influences its reactivity and toxicological profile.
This guide provides an in-depth analysis of the anticipated toxicity of 5-Iodofuran-2-carbonitrile and establishes comprehensive guidelines for its safe handling, storage, and disposal. The protocols outlined herein are designed to empower researchers to work safely with this compound, mitigating risks while enabling scientific advancement.
Anticipated Toxicological Profile
Based on data from the closely related compound 5-iodothiophene-2-carbonitrile, 5-Iodofuran-2-carbonitrile is anticipated to be a hazardous substance with multiple routes of toxicity.[1][2] The primary hazards are expected to be acute toxicity upon ingestion, dermal contact, or inhalation, as well as significant irritation to the skin, eyes, and respiratory system.
Hazard Classification (Anticipated)
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Acute Toxicity, Dermal
Category 4
H312: Harmful in contact with skin
Skin Irritation
Category 2
H315: Causes skin irritation
Eye Irritation
Category 2
H319: Causes serious eye irritation
Acute Toxicity, Inhalation
Category 4
H332: Harmful if inhaled
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
This table is based on the hazard classifications for 5-iodothiophene-2-carbonitrile and is expected to be highly representative for 5-Iodofuran-2-carbonitrile.[1][2]
Mechanistic Insights:
Cyano Group (-CN): The nitrile functionality is a well-known toxicophore. In vivo, it can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.
Iodo Group (-I): Halogenated organic compounds can exhibit a range of toxicities. The iodine atom can influence the electronic properties of the furan ring, potentially affecting its metabolic pathways and reactivity with biological macromolecules.
Furan Ring: The furan ring itself can undergo metabolic activation to form reactive intermediates. For instance, furan is metabolized to the reactive dialdehyde, (Z)-2-butene-1,4-dial, which can covalently bind to cellular nucleophiles, leading to cytotoxicity. While the substituents on 5-Iodofuran-2-carbonitrile will alter its metabolism, the potential for the furan ring to contribute to toxicity remains.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol for handling 5-Iodofuran-2-carbonitrile relies on a combination of engineering controls and appropriate personal protective equipment. The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to all exposures.
Hierarchy of Controls
Caption: Hierarchy of controls for handling hazardous chemicals.
Engineering Controls:
Chemical Fume Hood: All manipulations of 5-Iodofuran-2-carbonitrile, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[3]
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
A NIOSH-approved respirator with organic vapor cartridges may be required for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.[3]
Prevents inhalation of dust or vapors.
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential for the safe handling of 5-Iodofuran-2-carbonitrile.
General Handling Procedures:
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.[3]
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.
Dissolving: Add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure the container is loosely capped to prevent pressure buildup.
Reactions: Conduct all reactions in a fume hood. Use appropriate glassware and ensure that reaction temperatures are carefully controlled.
Post-Reaction Workup: Perform all extractions, filtrations, and other workup procedures in the fume hood.
Storage: Store 5-Iodofuran-2-carbonitrile in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be kept in secondary containment.
Emergency Procedures: A Plan for Every Contingency
In the event of an emergency, a clear and practiced response is critical.
Suzuki-Miyaura cross-coupling protocols for 5-Iodofuran-2-carbonitrile
An Application Guide to Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of 5-Aryl-Furan-2-Carbonitriles This guide provides researchers, scientists, and drug development professionals with a detailed technical...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of 5-Aryl-Furan-2-Carbonitriles
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 5-iodofuran-2-carbonitrile. The synthesis of 5-aryl-furan-2-carbonitrile scaffolds is of significant interest due to their prevalence in biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds under relatively mild conditions.[3][4][5] This document elucidates the mechanistic underpinnings of the reaction and provides field-proven protocols to empower researchers in this critical synthetic transformation.
The Mechanism: A Palladium-Catalyzed Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[3] The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of 5-iodofuran-2-carbonitrile. This is often the rate-determining step and results in a square-planar Pd(II) complex.[7] The high reactivity of aryl iodides makes them excellent substrates for this initial step.[7]
Transmetalation : This step involves the transfer of the aryl group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (boronate).[4][6][8] The choice of base is therefore crucial and can significantly impact the reaction rate and outcome.
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, coupling the furan and aryl moieties. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol A: Standard Conditions with Pd(PPh₃)₄
This protocol utilizes a classic, commercially available, and reliable catalyst system suitable for many applications.
To an oven-dried Schlenk flask, add 5-iodofuran-2-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
Add the degassed solvent mixture (4 mL Toluene, 1 mL Ethanol, 1 mL Water) via syringe.
Stir the reaction mixture at 85-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-furan-2-carbonitrile.
Protocol B: High-Activity Conditions with a Buchwald Ligand
This protocol uses a modern, highly active catalyst system, which can provide higher yields, shorter reaction times, and may be effective at lower temperatures.
[9][10]
Materials & Reagents:
Cause : Catalyst deactivation due to oxygen exposure. The Pd(0) species is oxygen-sensitive.
[11] * Solution : Ensure all reagents and solvents are properly degassed and that the reaction is maintained under a strict inert atmosphere.
Issue: Protodeboronation (Loss of Boronic Acid).
Cause : Arylboronic acids, particularly electron-deficient or heteroaromatic ones, can be unstable under basic conditions and elevated temperatures, leading to the replacement of the boronic acid group with a proton from the solvent.
[12][13] * Solution : Use a milder base like K₃PO₄ or KF. [11]Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. [11]Employing a highly active catalyst system (like in Protocol B) that allows for lower reaction temperatures and shorter times can also significantly mitigate this side reaction.
[12]* Issue: Difficulty with Sterically Hindered Substrates.
Cause : If either the furan or the arylboronic acid has bulky groups near the coupling site, the reaction can be slow.
Solution : Employing a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) is essential. [9]These ligands create a sterically demanding environment around the palladium center that promotes the final reductive elimination step to release the product.
[4]
References
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemCatChem. [Link]
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2007). Chemical Society Reviews. [Link]
Suzuki and Related Cross-Coupling Reactions. Mettler Toledo. [Link]
The Suzuki–Miyaura Cross-Coupling Reaction. (2014). Angewandte Chemie International Edition. [Link]
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Journal of Molecular Catalysis. [Link]
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). Angewandte Chemie International Edition. [Link]
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry. [Link]
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2013). The Journal of Organic Chemistry. [Link]
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012). The Journal of Organic Chemistry. [Link]
Suzuki Reaction General Procedure. Consensus Academic Search Engine. [Link]
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). ResearchGate. [Link]
Application Note: Sonogashira Cross-Coupling Protocols for 5-Iodofuran-2-carbonitrile
Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Objective: To provide an authoritative, mechanistically grounded guide for the successful Sonogashira cross-coupling of 5-I...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Document Objective: To provide an authoritative, mechanistically grounded guide for the successful Sonogashira cross-coupling of 5-Iodofuran-2-carbonitrile, emphasizing reaction causality, condition optimization, and self-validating experimental protocols.
Introduction & Chemical Profile
5-Iodofuran-2-carbonitrile (CAS No.: 57240-58-1) is a highly versatile, electron-deficient heteroaryl building block frequently utilized in medicinal chemistry and materials science[1][2]. The molecule features a furan core substituted with a strongly electron-withdrawing cyano (-CN) group at the C2 position and an iodine atom at the C5 position[3][4].
In palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, the electronic nature of the substrate dictates its reactivity[5]. The presence of the cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the furan ring, making the C-I bond exceptionally activated toward oxidative addition by Pd(0) species[6]. However, this same electron deficiency renders the furan ring highly susceptible to nucleophilic attack and ring-opening under harsh basic conditions[7]. Therefore, achieving high yields requires a delicate balance: providing enough catalytic driving force while maintaining mild conditions to preserve the integrity of the heteroaromatic core.
Mechanistic Insights: The Causality of Condition Selection
To design a self-validating protocol, one must understand the "why" behind every reagent choice. The Sonogashira coupling of 5-Iodofuran-2-carbonitrile with terminal alkynes relies on a dual Pd/Cu catalytic cycle.
Oxidative Addition (The Pd Cycle): Because 5-Iodofuran-2-carbonitrile is highly electron-deficient, oxidative addition is rapid[6]. Consequently, high temperatures (often required for aryl bromides or chlorides) are unnecessary and actively detrimental. Reactions can typically be run at room temperature (25 °C) to 40 °C.
Transmetalation (The Cu Cycle): Copper(I) iodide (CuI) is used as a co-catalyst to form a copper acetylide intermediate with the terminal alkyne. This intermediate transfers the alkyne to the Pd(II) complex.
Base Selection (Critical Parameter): The base serves to deprotonate the terminal alkyne and neutralize the hydrogen iodide (HI) byproduct. For furan derivatives, strong inorganic bases (e.g., NaOH, KOH) or high temperatures with carbonates (e.g., K₂CO₃ in aqueous media) can cause furan ring-opening or rearrangement[7]. Mild, non-nucleophilic organic amines such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are mandatory to mitigate substrate degradation[7][8].
Degassing (Preventing Side Reactions): The most common failure mode in this reaction is the Glaser homocoupling of the alkyne, which consumes the coupling partner and complicates purification. This side reaction is strictly oxygen-dependent; thus, rigorous degassing of solvents is a non-negotiable step.
The following table synthesizes quantitative optimization data for the coupling of 5-Iodofuran-2-carbonitrile with a standard terminal alkyne (e.g., phenylacetylene). This data demonstrates the causality between reagent selection and reaction outcome.
Entry
Catalyst System (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
1
Pd(PPh₃)₂Cl₂ (5) / CuI (10)
Et₃N (3 eq)
THF
25
88%
Optimal. Clean conversion. Mild base prevents furan degradation.
2
Pd(PPh₃)₂Cl₂ (5) / CuI (10)
DIPEA (3 eq)
DMF
40
92%
Optimal for hindered alkynes. DMF increases solubility and reaction rate.
3
Pd(PPh₃)₄ (5) / CuI (10)
K₂CO₃ (3 eq)
DMF/H₂O
60
45%
Suboptimal. Aqueous inorganic base causes significant furan ring-opening[7].
4
Pd(OAc)₂ (5) / CuI (10)
Et₃N (Solvent)
Et₃N
80
30%
Failure. High temp and excess amine promote Glaser homocoupling and decomposition.
Standardized Experimental Protocol
This protocol is designed as a self-validating system. By monitoring specific checkpoints, the researcher can confirm the chemical integrity of the process in real-time.
Base/Solvent: Triethylamine (Et₃N) and Tetrahydrofuran (THF) (1:1 ratio, 0.2 M concentration)
Step-by-Step Methodology:
Preparation & Rigorous Degassing (Critical for Trustworthiness):
Equip an oven-dried Schlenk flask with a magnetic stir bar.
Add 5-Iodofuran-2-carbonitrile, Pd(PPh₃)₂Cl₂, and CuI to the flask.
Seal the flask with a rubber septum and subject it to three cycles of vacuum and argon backfilling. Self-Validation: The solid mixture should remain free-flowing and dry.
Solvent Addition:
In a separate flask, prepare a 1:1 mixture of THF and Et₃N. Sparge the solvent mixture with argon for at least 15 minutes. Causality: Removing dissolved O₂ is the only way to prevent the Cu-catalyzed Glaser homocoupling of the alkyne.
Transfer the degassed solvent to the Schlenk flask via syringe.
Alkyne Addition & Reaction Execution:
Add the terminal alkyne dropwise via syringe.
Stir the reaction mixture at room temperature (25 °C). Self-Validation: The solution will typically transition from yellow/orange to a dark brown/black suspension as the active Pd(0) species forms and triethylammonium iodide salts precipitate.
Monitoring (The Feedback Loop):
Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS every 2 hours.
Diagnostic Check: If LC-MS shows a mass corresponding to [M - 127 + 1] (loss of iodine, replacement with hydrogen), protodeiodination is occurring[7]. If observed, ensure strict anhydrous conditions and consider lowering the temperature.
Quenching and Workup:
Once the starting material is consumed, dilute the mixture with Ethyl Acetate (EtOAc).
Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute ammonium hydroxide (NH₄OH). Causality: Ammonia effectively chelates copper salts, pulling the blue/green Cu-complexes into the aqueous layer and preventing them from streaking during chromatography.
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue via silica gel flash chromatography.
Troubleshooting & Workflow Logic
Figure 2: End-to-end experimental workflow and self-validating troubleshooting logic.
Common Failure Modes:
High levels of Alkyne Homocoupling: Indicates oxygen ingress. Ensure rigorous sparging of solvents and check the integrity of septa.
Low Yield / Furan Decomposition: Indicates the base is too harsh or the temperature is too high. Switch from Et₃N to the bulkier DIPEA, or change the solvent entirely to pure THF with only 2.0 equivalents of base[7][8].
Stalled Reaction: If the reaction stalls at ~50% conversion, the Pd catalyst may have precipitated as Pd black. Add an additional 2 mol% of Pd(PPh₃)₂Cl₂ and ensure the reaction is shielded from ambient light if reacting over 24 hours.
References
Karpov, A. S., Rominger, F., & Müller, T. J. J. "Facile one-pot coupling-aminovinylation approach to push-pull chromophores: alkyne activation by sonogashira coupling." Journal of Organic Chemistry, 2003, 68(4), 1503-11. Available at:[Link]
Chen, Z., et al. "Solution-Phase Synthesis of a Highly Substituted Furan Library." PMC / NIH, 2011. Available at:[Link]
Application Notes and Protocols: The Strategic Use of 5-Iodofuran-2-carbonitrile in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Furan Scaffold and the Role of 5-Iodofuran-2-carbonitrile as a Versatile Building Block The furan ring is a privileged heterocycli...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Furan Scaffold and the Role of 5-Iodofuran-2-carbonitrile as a Versatile Building Block
The furan ring is a privileged heterocyclic motif in the realm of agrochemical discovery, imparting unique physicochemical properties and biological activities to a range of fungicides, insecticides, and herbicides.[1] Its presence can influence a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy. Within the toolkit of furan-based building blocks, 5-Iodofuran-2-carbonitrile stands out as a highly versatile and reactive intermediate. The electron-withdrawing nitrile group at the 2-position activates the furan ring, while the iodine atom at the 5-position provides a crucial handle for modern cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[2] This strategic combination allows for the efficient construction of complex agrochemical candidates with novel modes of action.[3]
This guide provides an in-depth exploration of the application of 5-Iodofuran-2-carbonitrile in the synthesis of a representative agrochemical scaffold, a substituted furan-pyrazole carboxamide. This class of compounds is of significant interest in the development of modern fungicides. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols, and present data in a clear and accessible format.
The Synthetic Utility of 5-Iodofuran-2-carbonitrile in Constructing a Furan-Pyrazole Carboxamide Fungicide Core
The furan-pyrazole carboxamide scaffold is a key pharmacophore in a number of contemporary fungicides. The furan moiety often contributes to the molecule's overall shape and electronic properties, while the pyrazole-carboxamide portion is typically responsible for binding to the target enzyme, such as succinate dehydrogenase (SDH) in the fungal respiratory chain.
The synthesis of a model furan-pyrazole carboxamide derivative from 5-Iodofuran-2-carbonitrile can be envisioned through a multi-step sequence that leverages the reactivity of both the iodo and nitrile functionalities. A key transformation is the palladium-catalyzed Sonogashira cross-coupling reaction to introduce an alkyne, which can then be further elaborated to form the pyrazole ring. The nitrile group can be subsequently hydrolyzed to a carboxylic acid and coupled with a suitable amine to complete the carboxamide linkage.
DOT Script for Synthetic Pathway Visualization
Caption: Synthetic pathway from 5-Iodofuran-2-carbonitrile to a furan-pyrazole carboxamide scaffold.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative furan-pyrazole carboxamide derivative starting from 5-Iodofuran-2-carbonitrile.
Protocol 1: Sonogashira Coupling of 5-Iodofuran-2-carbonitrile with a Terminal Alkyne
This protocol describes the palladium-catalyzed cross-coupling of 5-Iodofuran-2-carbonitrile with a model terminal alkyne, for instance, propargyl alcohol.
Materials:
Reagent/Solvent
Grade
Supplier
5-Iodofuran-2-carbonitrile
≥98%
Commercial Source
Propargyl alcohol
≥99%
Commercial Source
Bis(triphenylphosphine)palladium(II) dichloride
Catalyst grade
Commercial Source
Copper(I) iodide (CuI)
≥98%
Commercial Source
Triethylamine (TEA)
Anhydrous, ≥99.5%
Commercial Source
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Commercial Source
Ethyl acetate
ACS grade
Commercial Source
Saturated aqueous NH4Cl solution
-
Lab-prepared
Brine
-
Lab-prepared
Anhydrous sodium sulfate
-
Commercial Source
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-Iodofuran-2-carbonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
Evacuate and backfill the flask with nitrogen three times.
Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) via syringe.
To the stirred suspension, add propargyl alcohol (1.2 eq) dropwise via syringe.
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH4Cl solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylfuran-2-carbonitrile.
Expected Outcome and Data:
Starting Material
Product
Yield (%)
Purity (by LC-MS)
5-Iodofuran-2-carbonitrile
5-(3-hydroxyprop-1-yn-1-yl)furan-2-carbonitrile
85-95
>95%
DOT Script for Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira cross-coupling reaction.
Protocol 2: Cyclization to Form the Furan-Pyrazole Intermediate
This protocol describes the cyclization of the 5-alkynylfuran-2-carbonitrile with a hydrazine derivative to form the furan-pyrazole core.
Materials:
Reagent/Solvent
Grade
Supplier
5-(3-hydroxyprop-1-yn-1-yl)furan-2-carbonitrile
As synthesized
-
Hydrazine hydrate
Reagent grade
Commercial Source
Ethanol
Anhydrous
Commercial Source
Procedure:
In a round-bottom flask, dissolve the 5-alkynylfuran-2-carbonitrile (1.0 eq) in ethanol.
Add hydrazine hydrate (1.5 eq) to the solution at room temperature.
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Remove the solvent under reduced pressure.
The crude product can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.
Protocol 3: Nitrile Hydrolysis and Amide Coupling
This two-step protocol outlines the conversion of the nitrile to a carboxylic acid, followed by amide bond formation.
Dissolve the furan-pyrazole intermediate in a mixture of ethanol and water.
Add an excess of sodium hydroxide and heat the mixture to reflux until the reaction is complete (monitored by TLC/LC-MS).
Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
Collect the solid by filtration, wash with cold water, and dry.
Procedure (Amide Coupling):
Suspend the furan-pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.
Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes.
Add the substituted aniline (1.1 eq) and continue stirring at room temperature until the reaction is complete.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization to yield the final furan-pyrazole carboxamide.
Conclusion
5-Iodofuran-2-carbonitrile is a valuable and versatile building block for the synthesis of complex agrochemicals. Its strategic functionalization allows for the efficient application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to construct novel and potent active ingredients. The protocols detailed herein for the synthesis of a representative furan-pyrazole carboxamide scaffold demonstrate a practical and reproducible approach for researchers in the field of agrochemical development. The ability to readily diversify the final structure by varying the alkyne and amine coupling partners makes 5-Iodofuran-2-carbonitrile an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in the quest for next-generation crop protection agents.
References
Vertex AI Search. Furan-site transformations of obacunone as potent insecticidal agents - PMC.
Vertex AI Search. impact of base selection on the outcome of 5-Iodofuran-2-amine reactions - Benchchem.
Vertex AI Search. Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. - CABI Digital Library.
Vertex AI Search. Furan: A Promising Scaffold for Biological Activity.
Technical Support Center: Troubleshooting 5-Iodofuran-2-carbonitrile Conversions
Welcome to the Technical Support Center for 5-Iodofuran-2-carbonitrile . This highly functionalized, electron-deficient heteroaryl halide is a critical building block in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Iodofuran-2-carbonitrile . This highly functionalized, electron-deficient heteroaryl halide is a critical building block in medicinal chemistry and drug development. However, researchers frequently encounter low conversion rates during transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) due to the molecule's unique electronic topology.
This guide synthesizes field-proven methodologies and mechanistic causality to help you diagnose and resolve reaction failures, ensuring robust and reproducible yields.
Diagnostic Workflow
Before adjusting your protocol, use the diagnostic tree below to identify the root cause of your low conversion based on visual and analytical (LC-MS/TLC) symptoms.
Diagnostic workflow for troubleshooting 5-Iodofuran-2-carbonitrile cross-coupling reactions.
Troubleshooting Guide & FAQs
Q1: My reaction stalls completely, and I recover >90% of the 5-Iodofuran-2-carbonitrile. Why isn't the catalyst initiating?A1: This is a classic manifestation of catalyst poisoning . The cyano (-CN) group is a powerful σ-donor and π-acceptor. In palladium-catalyzed reactions, the -CN group can outcompete the phosphine ligands or the C-I bond for the Pd(0) center. This forms stable, inactive off-target complexes (such as [(CN)3PdH]2- or polymeric Pd-CN species) that completely halt the oxidative addition step[1].
Mechanistic Fix: Shift the coordination equilibrium by using highly sterically demanding, electron-rich ligands. Biaryl phosphines like XPhos or bidentate ligands like dtbpf create a steric shield around the palladium center. This physical barrier prevents the linear cyano group from coordinating, while still allowing the highly polarized C-I bond to undergo oxidative addition.
Q2: The starting material is fully consumed, but my isolated yield is <15%. The reaction mixture turns into a black, intractable tar. What is happening?A2: You are observing furan ring opening and polymerization . The furan ring in 5-Iodofuran-2-carbonitrile is highly electron-deficient due to the strong electron-withdrawing nature of the cyano group. Under harsh basic conditions (e.g., using NaOH, KOH, or NaOtBu at elevated temperatures), the furan ring becomes highly susceptible to nucleophilic attack by the base, leading to cascade ring-opening and the formation of black degradation products[2].
Mechanistic Fix: Transition to milder, non-nucleophilic bases. Anhydrous K3PO4 , Cs2CO3 , or fluoride sources like CsF are highly effective for driving transmetalation without triggering furan ring degradation. Additionally, cap the reaction temperature at 60–75 °C.
Q3: I am getting high conversion, but LC-MS shows that the major product is furan-2-carbonitrile (mass = 93 g/mol ). How do I stop this des-iodination?A3: You are observing hydrodehalogenation . After oxidative addition, the Pd(II) intermediate undergoes a hydride transfer instead of transmetalation. This typically occurs when alcoholic solvents (like ethanol or isopropanol) are used, as they undergo β-hydride elimination to act as hydride donors. Trace moisture in hygroscopic bases can also exacerbate this pathway[3].
Mechanistic Fix: Switch to strictly aprotic solvents (e.g., anhydrous 1,4-Dioxane or Toluene). Ensure rigorous degassing to remove dissolved oxygen, which can perturb the catalytic cycle and promote off-target radical pathways.
Mechanistic Pathway & Failure Points
To successfully optimize your reaction, it is critical to understand exactly where the catalytic cycle is failing.
Palladium catalytic cycle highlighting failure points: -CN poisoning and hydrodehalogenation.
Quantitative Data: Condition Optimization Summary
The table below summarizes the causality between reaction conditions and conversion outcomes for 5-Iodofuran-2-carbonitrile Suzuki couplings.
This protocol is designed as a self-validating system to ensure high conversion rates while suppressing catalyst poisoning and ring degradation.
Step 1: Reagent Preparation
Weigh 1.0 equiv of 5-Iodofuran-2-carbonitrile, 1.2 equiv of the desired boronic acid, and 2.0 equiv of anhydrous K3PO4 into an oven-dried Schlenk tube.
Self-Validation Check: Ensure the K3PO4 is free-flowing. Clumping indicates moisture absorption, which will act as a proton source and drive unwanted hydrodehalogenation.
Step 2: Catalyst Loading
Add 2 mol% Pd2(dba)3 and 8 mol% XPhos.
Causality: The high ligand-to-palladium ratio (2:1 per Pd atom) ensures complete formation of the active
L2Pd(0)
species, sterically blocking the -CN group from poisoning the metal center.
Step 3: Solvent Addition & Degassing
Add anhydrous 1,4-Dioxane (0.1 M concentration).
Perform three rigorous freeze-pump-thaw cycles.
Self-Validation Check: The absence of bubbling upon the final thawing cycle confirms complete oxygen removal, preventing oxidative degradation of the electron-rich phosphine ligand.
Step 4: Reaction Execution
Backfill with Argon and heat the sealed tube to 70 °C for 12 hours.
Self-Validation Check: Monitor the reaction via LC-MS at 254 nm. The reaction is successful and complete when the starting material peak (m/z 218.9) disappears and no des-iodo byproduct (m/z 93.0) is detected.
Step 5: Workup and Isolation
Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate under reduced pressure and purify via flash column chromatography.
References
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.[Link]
C2 to C6 biobased carbonyl platforms for fine chemistry. Beilstein Journal of Organic Chemistry.[Link]
Combined Furan C–H Activation and Furyl Ring-Opening by an Iron(II) Complex. Organometallics.[Link]
Catalyst selection for optimizing 5-Iodofuran-2-carbonitrile coupling
Welcome to the Technical Support Center for Heteroaryl Cross-Coupling . This guide is engineered for drug development professionals and synthetic chemists who are optimizing carbon-carbon bond formation using 5-Iodofuran...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heteroaryl Cross-Coupling . This guide is engineered for drug development professionals and synthetic chemists who are optimizing carbon-carbon bond formation using 5-Iodofuran-2-carbonitrile .
Because this substrate features a highly activated C–I bond coupled with an electron-withdrawing cyano group on a heteroaromatic ring, it is notoriously prone to off-cycle degradation and catalyst poisoning. This guide provides causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to ensure high-fidelity coupling.
Part 1: Diagnostic FAQs & Reaction Troubleshooting
Q1: Why am I observing massive protodehalogenation (formation of 2-furonitrile) instead of my desired Suzuki-Miyaura product?The Causality: The C–I bond of 5-iodofuran-2-carbonitrile is highly electrophilic. Oxidative addition of Pd(0) into this bond is nearly instantaneous. However, if the subsequent transmetalation step is sluggish—often due to an unactivated boronic acid or an insoluble base—the resulting Pd(II) intermediate has a prolonged lifetime. This long-lived intermediate undergoes competitive reduction by the solvent or alkoxide bases, replacing the palladium center with a proton[Site-selective Suzuki–Miyaura coupling of heteroaryl halides][1].
The Solution: You must accelerate transmetalation to outcompete the degradation pathway[Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling][2]. Switch to a highly soluble, strong base (e.g., aqueous
K3PO4
or TMSOK) and utilize a bidentate ligand like dppf. The bite angle of dppf enforces a cis-geometry on the Pd(II) complex, which drastically lowers the activation energy for reductive elimination, pushing the catalytic cycle forward before protodehalogenation can occur.
Q2: During Sonogashira coupling, I am getting high yields of the alkyne dimer (Glaser coupling) and unreacted 5-iodofuran-2-carbonitrile. How do I suppress this?The Causality: Standard Sonogashira conditions rely on a Cu(I) co-catalyst to generate a copper acetylide intermediate. In the presence of trace oxidants, copper rapidly catalyzes the homocoupling of terminal alkynes. Because 5-iodofuran-2-carbonitrile is highly reactive, the palladium and copper catalytic cycles can become mismatched in their turnover frequencies (TOF), leading to a buildup of copper acetylide that dimerizes before cross-coupling can occur.
The Solution: Eliminate the copper completely. Transition to a Copper-Free Sonogashira protocol using
Pd(OAc)2
and an electron-rich, bulky ligand like XPhos[Copper-free Sonogashira cross-coupling reactions: an overview][3]. This forces the reaction through a tandem Pd/Pd transmetalation cycle that entirely bypasses the problematic copper acetylide intermediate[Mechanism of copper-free Sonogashira reaction][4].
Q3: Does the cyano group on the furan ring poison the palladium catalyst?The Causality: Yes, nitriles are strong
σ
-donors and
π
-acceptors. They can coordinate to coordinatively unsaturated Pd(II) intermediates, trapping the catalyst in off-cycle resting states and stalling the reaction.
The Solution: Employ sterically demanding Buchwald biaryl phosphine ligands (e.g., SPhos or XPhos). The steric bulk creates a protective umbrella around the palladium center, physically blocking the linear cyano group from coordinating while still allowing the necessary oxidative addition and transmetalation steps.
Part 2: Quantitative Catalyst Performance Data
The following table summarizes the optimization trajectory for 5-Iodofuran-2-carbonitrile coupling, demonstrating how specific catalyst/base combinations resolve primary failure modes.
Reaction Type
Catalyst System
Base / Solvent
Primary Issue Addressed
Typical Yield (%)
Suzuki-Miyaura
Pd(PPh3)4
Na2CO3
/ Toluene
Baseline (High Protodehalogenation)
35 – 45%
Suzuki-Miyaura
Pd(dppf)Cl2
K3PO4
(aq) / Dioxane
Accelerates Transmetalation
85 – 92%
Sonogashira
PdCl2(PPh3)2
CuI
Et3N
/ DMF
Baseline (High Glaser Homocoupling)
40 – 50%
Sonogashira (Cu-Free)
Pd(OAc)2
XPhos
Cs2CO3
/ MeCN
Prevents Alkyne Dimerization
88 – 95%
Part 3: Mechanistic & Troubleshooting Visualizations
Catalytic cycle of Suzuki coupling highlighting the protodehalogenation side pathway.
Troubleshooting logic tree for optimizing 5-Iodofuran-2-carbonitrile cross-coupling.
Solvent & Base: Add degassed 1,4-Dioxane to achieve a 0.2 M concentration. Add an aqueous solution of
K3PO4
(2.0 equiv, 2.0 M in degassed
H2O
). Note: The biphasic system ensures the base is fully dissolved, maximizing transmetalation rates.
Reaction: Heat to 80 °C under an argon atmosphere for 2–4 hours.
Self-Validating Checkpoint: At t = 60 mins, withdraw a 10 µL aliquot, quench in EtOAc/
H2O
, and analyze the organic layer via LC-MS.
Validation criteria: You must observe the product mass. If an intense peak at m/z 93 (2-furonitrile) is detected, transmetalation is failing. Immediately verify the quality of your boronic acid and ensure the aqueous phase is thoroughly mixed (increase stirring speed to >800 rpm).
Protocol B: Copper-Free Sonogashira Coupling
Objective: Prevent Glaser homocoupling when reacting with terminal alkynes.
Preparation: To a vial equipped with a stir bar, add 5-Iodofuran-2-carbonitrile (1.0 equiv),
Pd(OAc)2
(5 mol%), XPhos (10 mol%), and anhydrous
Cs2CO3
(2.0 equiv).
Atmosphere: Purge the vial with argon for 5 minutes. Do not add any copper salts.
Reagent Addition: Inject anhydrous, degassed Acetonitrile (MeCN) (0.2 M), followed by the terminal alkyne (1.2 equiv).
Reaction: Stir at 60 °C for 6 hours.
Self-Validating Checkpoint: Monitor the reaction color.
Validation criteria: A stable yellow/orange solution indicates a healthy Pd(0)/Pd(II) catalytic cycle. If the solution turns deep black, palladium black has precipitated (catalyst death due to off-cycle poisoning). Check GC-MS; if the alkyne dimer is absent but starting material remains, increase the XPhos loading to 15 mol% to better shield the palladium from the cyano group.
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . nih.gov. 1
Copper-free Sonogashira cross-coupling reactions: an overview . nih.gov. 3
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation . nih.gov. 4
A Senior Application Scientist's Guide to Spectroscopic Validation of 5-Iodofuran-2-carbonitrile Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel synthesized molecules is paramount. 5-Iodofuran-2-carbonitrile is a valuable and versatile building block,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel synthesized molecules is paramount. 5-Iodofuran-2-carbonitrile is a valuable and versatile building block, frequently employed in cross-coupling and nucleophilic substitution reactions to generate a diverse array of functionalized furan derivatives. The successful synthesis of these derivatives hinges on the unambiguous confirmation of the desired chemical transformation and the purity of the final product. This guide provides an in-depth comparison of the spectroscopic techniques used to validate the reaction products of 5-iodofuran-2-carbonitrile, supported by experimental data and mechanistic insights.
The Imperative of Spectroscopic Validation
In the synthesis of novel compounds, simply assuming a reaction has proceeded as expected is a significant scientific risk. Spectroscopic validation provides empirical evidence of bond formation, disappearance of starting materials, and the structural identity of the product. This is crucial for ensuring the reliability and reproducibility of synthetic protocols and for the accurate interpretation of downstream biological or material science data. The primary spectroscopic techniques employed for the characterization of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the reaction's outcome.
Spectroscopic Profile of the Starting Material: 5-Iodofuran-2-carbonitrile
A thorough understanding of the spectroscopic signature of the starting material is the foundation for validating any subsequent reaction. While extensive experimental data for 5-iodofuran-2-carbonitrile is not always readily available, we can predict its characteristic spectral features based on the well-established principles of spectroscopy and data from analogous compounds like 2-furancarbonitrile and other halogenated furans.[2][3]
Predicted Spectroscopic Data for 5-Iodofuran-2-carbonitrile:
Spectroscopic Technique
Expected Signature
Rationale
¹H NMR
Two doublets in the aromatic region (δ 6.5-7.5 ppm).
The two protons on the furan ring are in different chemical environments and will appear as distinct signals, split by each other.
¹³C NMR
Four distinct signals: one for the carbon bearing the iodine (low field), two for the other furan ring carbons, and one for the nitrile carbon.
The carbon attached to the electronegative iodine atom will be deshielded and appear at a lower field. The nitrile carbon will have a characteristic chemical shift.
IR Spectroscopy
A sharp, strong absorption around 2230 cm⁻¹ for the C≡N stretch. Bands in the 3100-3150 cm⁻¹ region for aromatic C-H stretching, and a C-I stretch in the fingerprint region.[4]
The nitrile group has a very characteristic and easily identifiable stretching frequency.
Mass Spectrometry (EI)
A molecular ion peak corresponding to its molecular weight. A prominent fragment corresponding to the loss of iodine.
The C-I bond is relatively weak and prone to fragmentation under electron ionization.[5][6][7]
Comparative Spectroscopic Analysis of Reaction Products
The true power of spectroscopic validation lies in the comparison of the product's spectra with that of the starting material. The disappearance of key signals from the starting material and the appearance of new, characteristic signals provide unequivocal evidence of a successful reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, forming a new carbon-carbon bond.[8][9][10] This is a widely used method for the arylation or vinylation of 5-iodofuran-2-carbonitrile.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 5-iodofuran-2-carbonitrile.
Spectroscopic Validation:
Spectroscopic Technique
Expected Changes from Starting Material
Rationale for Validation
¹H NMR
Disappearance of the two doublets of the starting material. Appearance of new signals corresponding to the "R" group and potentially a shift in the remaining furan proton signals.
The new C-C bond alters the electronic environment of the furan ring, and the protons of the newly introduced group will have their own characteristic chemical shifts and multiplicities.
¹³C NMR
Disappearance of the signal for the carbon bearing the iodine. Appearance of new signals for the "R" group and a significant upfield shift of the C5 carbon of the furan ring.
The replacement of the heavy iodine atom with a carbon-based group dramatically changes the chemical shift of the C5 carbon.
IR Spectroscopy
The C≡N stretch will remain. New bands corresponding to the functional groups in the "R" group may appear.
This confirms the nitrile group is intact while other parts of the molecule have changed.
Mass Spectrometry
The molecular ion peak will shift to a higher m/z value corresponding to the new molecular weight. The fragmentation pattern will change, with no loss of iodine observed.
This provides direct evidence of the incorporation of the new "R" group and the loss of the iodine atom.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add 5-iodofuran-2-carbonitrile (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
Add a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling and Analysis
Caption: Workflow for Suzuki-Miyaura coupling and analysis.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, creating a new carbon-carbon bond between a sp² and a sp carbon.[11][12][13][14] This reaction is highly valuable for introducing alkynyl moieties onto the furan ring.
Reaction Scheme:
Caption: Sonogashira coupling of 5-iodofuran-2-carbonitrile.
Spectroscopic Validation:
Spectroscopic Technique
Expected Changes from Starting Material
Rationale for Validation
¹H NMR
Disappearance of the two doublets of the starting material. Appearance of new signals for the "R" group on the alkyne.
The deshielding effect of the newly formed triple bond will influence the chemical shifts of the furan protons.
¹³C NMR
Disappearance of the signal for the carbon bearing the iodine. Appearance of two new signals for the alkyne carbons (C≡C) and signals for the "R" group.
The sp-hybridized carbons of the alkyne have characteristic chemical shifts in the range of δ 70-90 ppm.
IR Spectroscopy
The C≡N stretch will remain. A new, weak to medium absorption for the C≡C stretch will appear around 2100-2260 cm⁻¹.
The presence of both the nitrile and alkyne stretches is a strong indicator of the desired product.
Mass Spectrometry
The molecular ion peak will increase, corresponding to the new molecular weight. No fragmentation due to iodine loss will be observed.
Confirms the addition of the alkynyl group and the removal of the iodine atom.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a reaction vessel, add 5-iodofuran-2-carbonitrile (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and a copper(I) cocatalyst (e.g., CuI, 0.04 eq.).
Evacuate and backfill the vessel with an inert gas.
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
Add the terminal alkyne (1.1 eq.) and stir the reaction at room temperature or with gentle heating.
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
Concentrate the filtrate and purify the crude product by column chromatography.[15][16]
Nucleophilic Aromatic Substitution (SₙAr): C-N, C-O, or C-S Bond Formation
In nucleophilic aromatic substitution (SₙAr), a nucleophile displaces a leaving group on an aromatic ring.[17][18][19][20][21] The electron-withdrawing nitrile group on the furan ring of 5-iodofuran-2-carbonitrile activates the ring towards nucleophilic attack, making the iodine a suitable leaving group. This allows for the introduction of various heteroatom nucleophiles.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution on 5-iodofuran-2-carbonitrile.
Spectroscopic Validation:
Spectroscopic Technique
Expected Changes from Starting Material
Rationale for Validation
¹H NMR
Disappearance of the furan proton doublets of the starting material. Appearance of new signals corresponding to the nucleophile (Nu-H) and a change in the chemical shifts of the furan protons.
The introduction of an amino, alkoxy, or thio group will significantly alter the electronic environment and thus the chemical shifts of the furan protons.
¹³C NMR
Disappearance of the signal for the carbon attached to iodine. A significant upfield shift of the C5 carbon and the appearance of new signals from the nucleophile.
The replacement of iodine with a lighter heteroatom will cause a large change in the chemical shift of the C5 carbon.
IR Spectroscopy
The C≡N stretch will remain. New characteristic bands will appear depending on the nucleophile (e.g., N-H stretches for amines, C-O stretches for ethers).
The presence of these new bands alongside the nitrile stretch confirms the successful substitution.
Mass Spectrometry
The molecular ion peak will shift to a new m/z value corresponding to the product's molecular weight. The fragmentation pattern will be indicative of the new substituent.
Provides definitive proof of the mass of the final product.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
To a solution of 5-iodofuran-2-carbonitrile (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or THF), add a base (e.g., K₂CO₃ or NaH) and the nucleophile (e.g., an amine, alcohol, or thiol, 1.2 eq.).
Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Conclusion
The spectroscopic validation of reaction products is a cornerstone of modern synthetic chemistry. For a versatile building block like 5-iodofuran-2-carbonitrile, a multi-faceted approach utilizing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry is essential for the unambiguous confirmation of successful chemical transformations. By carefully comparing the spectroscopic data of the product with that of the starting material, researchers can confidently verify the formation of new C-C, C-N, C-O, or C-S bonds. The detailed protocols and mechanistic insights provided in this guide serve as a robust framework for scientists and drug development professionals to ensure the integrity and quality of their synthesized compounds, ultimately accelerating the pace of discovery.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Chemist, M. O. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Chemist, M. O. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
Wikipedia contributors. (2024, February 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
Wikipedia contributors. (2023, December 29). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.
OpenStax. (2023, September 20). 16.
Beilstein Journals. (n.d.).
Chemistry Steps. (2021, August 9).
Chemistry LibreTexts. (2025, February 2). 16.
The Royal Society of Chemistry. (n.d.).
Wiley-VCH. (n.d.). New Mechanistic Insights Regarding Pd/Cu Catalysts for the Sonogashira Reaction: HRMAS NMR Studies of Silica-Immobilized Systems. Chemistry.
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
Považanec, F., Kováč, J., & Dandarová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396.
MDPI. (2015, April 24). Recent developments in the Suzuki-Miyaura reaction: 2010-2014.
BenchChem. (n.d.). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.
National Institutes of Health. (n.d.).
Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds?.
Mastering the Safe Handling of 5-Iodofuran-2-carbonitrile: A Guide to Personal Protective Equipment and Disposal
For the skilled researcher, scientist, or drug development professional, the mastery of novel chemical compounds is a gateway to innovation. 5-Iodofuran-2-carbonitrile, a halogenated heterocyclic nitrile, presents unique...
Author: BenchChem Technical Support Team. Date: April 2026
For the skilled researcher, scientist, or drug development professional, the mastery of novel chemical compounds is a gateway to innovation. 5-Iodofuran-2-carbonitrile, a halogenated heterocyclic nitrile, presents unique opportunities in synthetic chemistry. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, in-depth technical and logistical information for the safe handling and disposal of this compound, ensuring that your focus remains on your research, secure in the knowledge that you are protected.
Understanding the Hazard: A Proactive Approach to Safety
The nitrile functional group itself warrants significant caution, as many organic nitriles are toxic[2][3][4]. Furthermore, as a halogenated organic compound, its disposal requires special consideration to prevent environmental contamination[5][6][7][8].
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 5-Iodofuran-2-carbonitrile in a laboratory setting.
Body Part
Required PPE
Rationale and Specifications
Eyes/Face
Safety Goggles with Side Shields & Face Shield
Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes. A face shield should be worn over the goggles when handling larger quantities (>1g) or during procedures with a high risk of splashing[9].
Hands
Chemical-Resistant Nitrile Gloves
Nitrile gloves offer good resistance to a range of chemicals, including many organic compounds[2]. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs. Check gloves for any signs of degradation or punctures before and during use.
Body
Flame-Resistant Laboratory Coat
A fully buttoned lab coat protects the skin and personal clothing from splashes and spills. Ensure the material is appropriate for the chemicals being handled.
Respiratory
Use in a Certified Chemical Fume Hood
All handling of 5-Iodofuran-2-carbonitrile, including weighing and transfers, must be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or vapors[2][5].
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict protocol is critical for minimizing exposure risk. The following steps provide a framework for the safe handling of 5-Iodofuran-2-carbonitrile.
Preparation and Pre-Handling Check:
Ensure a certified chemical fume hood is available and functioning correctly.
Confirm the location of the nearest safety shower and eyewash station.
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the chemical.
Don all required PPE as outlined in the table above.
Weighing and Transfer:
Perform all weighing operations within the fume hood. Use a tared weigh boat or glass container.
Handle the solid compound with care to avoid generating dust.
When transferring the compound, do so slowly and deliberately to prevent spillage.
If dissolving in a solvent, add the solvent to the vessel containing the 5-Iodofuran-2-carbonitrile slowly, with stirring, to avoid splashing.
Post-Handling and Decontamination:
Thoroughly decontaminate any equipment that has come into contact with the compound using an appropriate solvent, collecting the rinsate as halogenated waste.
Wipe down the work surface within the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.
To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate hazardous waste container.
Wash hands thoroughly with soap and water after removing gloves.
Emergency Response: Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed for minor spills within a chemical fume hood. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for managing a minor chemical spill in a fume hood.
Disposal Plan: Managing Halogenated Waste
As a compound containing iodine, 5-Iodofuran-2-carbonitrile and any materials contaminated with it must be disposed of as halogenated organic waste [5][6][8].
Segregation is Key: Never mix halogenated waste with non-halogenated waste. This is crucial for proper disposal and helps manage costs, as the treatment for halogenated waste is more specialized[7].
Waste Containers: Use clearly labeled, dedicated containers for halogenated organic waste. Ensure the container is compatible with the chemicals and is kept securely closed when not in use.
Labeling: All waste containers must be accurately labeled with their contents. Do not use abbreviations[6].
Institutional Guidelines: Always follow your institution's specific chemical waste disposal guidelines. Consult with your environmental health and safety (EHS) department for any questions.
By integrating these safety protocols and operational plans into your laboratory workflow, you can handle 5-Iodofuran-2-carbonitrile with the confidence that comes from a deep understanding of its potential hazards and the methods to mitigate them. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.